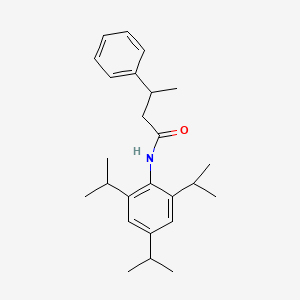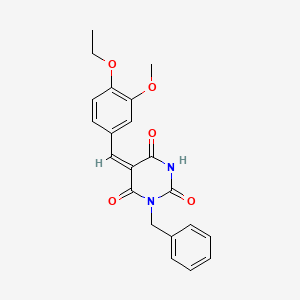
4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly referred to as BmMT and is widely used in various scientific studies due to its ability to inhibit specific enzymes and proteins.
作用機序
The mechanism of action of BmMT involves the covalent modification of the active site of PTPs and PDIs, leading to their inhibition. BmMT contains a thiol reactive group that reacts with the cysteine residue in the active site of these enzymes, leading to the formation of a covalent bond. This covalent bond prevents the enzyme from carrying out its normal function, leading to its inhibition.
Biochemical and Physiological Effects:
BmMT has been shown to have various biochemical and physiological effects. Inhibition of PTPs by BmMT has been shown to lead to the activation of various signaling pathways such as the insulin signaling pathway, which plays a critical role in glucose homeostasis. Inhibition of PDIs by BmMT has been shown to lead to the accumulation of misfolded proteins in the endoplasmic reticulum, leading to the activation of the unfolded protein response (UPR) pathway. These effects make BmMT a valuable tool in the study of various diseases such as cancer, diabetes, and neurodegenerative disorders.
実験室実験の利点と制限
BmMT has several advantages and limitations for lab experiments. One advantage is its ability to selectively inhibit specific enzymes and proteins, allowing for the study of their functions in various cellular processes. Another advantage is its stability and solubility in various solvents, making it easy to handle in the lab. However, one limitation is its potential toxicity, which can affect the viability of cells and tissues. Another limitation is its specificity, which can limit its use in the study of other enzymes and proteins.
将来の方向性
There are several future directions for the use of BmMT in scientific research. One direction is the study of its effects on other enzymes and proteins that play a critical role in various cellular processes. Another direction is the development of more potent and selective inhibitors based on the structure of BmMT. Additionally, the use of BmMT in drug discovery and development is an area of active research, with the potential to lead to the development of new therapies for various diseases.
合成法
The synthesis method of BmMT involves the reaction of 4-bromo-2-nitrophenyl 4-(acetylamino)benzenesulfonate with morpholine-4-carbodithioic acid in the presence of a reducing agent such as sodium dithionite. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile and is carried out under mild conditions. The resulting product is then purified using column chromatography to obtain pure BmMT.
科学的研究の応用
BmMT has been widely used in scientific research due to its ability to inhibit specific enzymes and proteins. It has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which play a critical role in various cellular processes such as cell growth, differentiation, and apoptosis. BmMT has also been shown to inhibit the activity of protein disulfide isomerases (PDIs), which are involved in the folding and maturation of proteins in the endoplasmic reticulum. These inhibitory effects make BmMT a valuable tool in the study of various diseases such as cancer, diabetes, and neurodegenerative disorders.
特性
IUPAC Name |
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-acetamidobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O5S2/c1-13(23)21-15-3-5-16(6-4-15)29(24,25)27-18-7-2-14(20)12-17(18)19(28)22-8-10-26-11-9-22/h2-7,12H,8-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXDPEIGFNNXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Br)C(=S)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B4934894.png)
![N-methyl-6-oxo-N-(2-pyridinylmethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4934899.png)

![2,2'-[methylenebis(4,1-phenylenethio)]diacetic acid](/img/structure/B4934913.png)
![N-(3,4-dimethylphenyl)-2-[5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4934921.png)
![(4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine](/img/structure/B4934936.png)

![5-{3-methoxy-4-[2-(1-naphthylthio)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4934948.png)
![3-(4-bromophenyl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole](/img/structure/B4934952.png)


![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine](/img/structure/B4934971.png)
![tetrahydro-2-furanylmethyl 6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4934995.png)

